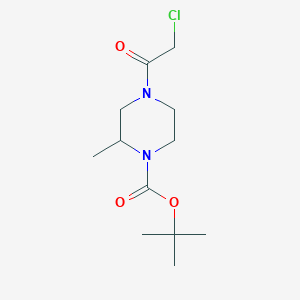

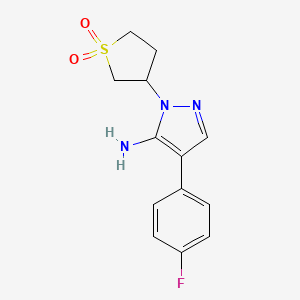

![molecular formula C20H21N3O2S B2482044 4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide CAS No. 1251643-88-5](/img/structure/B2482044.png)

4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate . Another method involves the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone in the presence of NaHCO3 in ethanol .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR and mass spectrometry .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can react with aromatic aldehydes and cyclohexan-1,3-dione .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some compounds form yellow crystals and have specific melting points .

Applications De Recherche Scientifique

- Recent research has focused on synthesizing benzothiazole derivatives as potential anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).

- Another avenue of investigation involves the efficient synthesis of nitro-amidino benzothiazoles . These compounds are prepared via a condensation reaction of nitro-substituted 2-aminobenzothiole with 4-nitrobenzoylchloride.

Anti-Tubercular Activity

Nitro-Amidino Benzothiazoles

Thiophenol-Free Synthesis of 2-Arylbenzothiazole

Mécanisme D'action

Target of Action

The primary target of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of DprE1 leads to the death of the bacterium, making it a promising target for anti-tubercular drugs .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, preventing the synthesis of arabinogalactan . As a result, the integrity of the mycobacterial cell wall is compromised, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA), a key step in the arabinogalactan biosynthesis pathway . This disruption affects the downstream production of arabinogalactan, a vital component of the mycobacterial cell wall .

Result of Action

The molecular effect of the compound’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in the compromise of the mycobacterial cell wall integrity, leading to the death of the bacterium . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(21-14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-20-22-17-8-4-5-9-18(17)26-20/h1-9,16H,10-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDLMMKRLOHHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

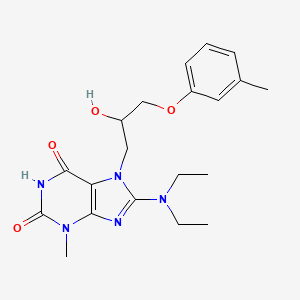

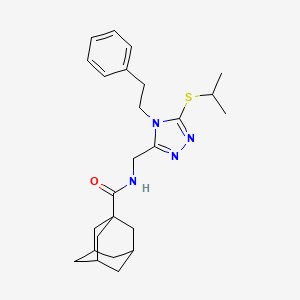

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)

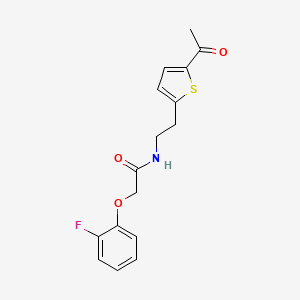

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)

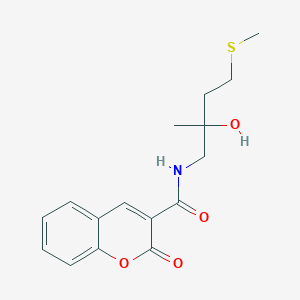

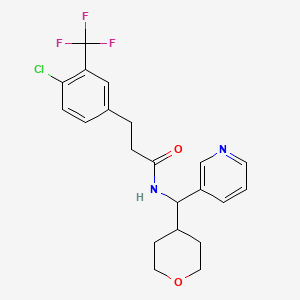

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)

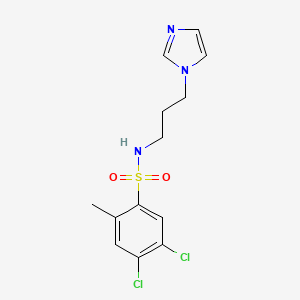

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)